molecular formula C8H17Cl2N3O B2953702 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride CAS No. 2243510-00-9

1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride

Cat. No. B2953702
CAS RN: 2243510-00-9
M. Wt: 242.14
InChI Key: ABFAHNJZKZRPJY-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-amino-pyrazoles . 5-Amino-pyrazoles are a class of organic compounds that have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Synthesis Analysis

5-Amino-pyrazoles can be synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For example, Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . They have been used in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Biofuel Production through Enzyme Engineering

Engineered ketol-acid reductoisomerase and alcohol dehydrogenase have shown potential in enabling anaerobic 2-methylpropan-1-ol production at theoretical yield in Escherichia coli. This advancement is pivotal for biofuel production, offering an economically competitive process under anaerobic conditions, which overcomes the cofactor utilization imbalance in glycolysis and the pathway enzymes. The utilization of NADH-dependent pathways instead of NADPH-dependent pathways or transhydrogenase over-expression significantly improves production titer and productivity, marking a critical step towards the commercialization of next-generation biofuels (Bastian et al., 2011).

Corrosion Inhibition

The inhibitive action of bipyrazolic compounds on steel corrosion in hydrochloric acid solutions has been documented, showcasing their efficiency as corrosion inhibitors. These compounds act as mixed-type inhibitors, demonstrating inhibition efficiencies of approximately 95% at certain concentrations. Their effectiveness is attributed to adsorption on the steel surface, following a Temkin isotherm adsorption model, which highlights the significant potential of pyrazolyl derivatives in protecting metals against corrosion (Tebbji et al., 2005).

Antimalarial Activity

The synthesis and evaluation of 1-aminopropan-2-ols against malaria strains Plasmodium falciparum FCR3 and 3D7 have shown promising results. Microwave-assisted ring opening of epoxides with various amines has enabled the creation of a library of beta-amino alcohols, which exhibit micromolar potency against both chloroquine-resistant and chloroquine-sensitive malaria strains. This development represents a potential pathway for the discovery of new antimalarial drugs (Robin et al., 2007).

Antimicrobial and Anti-Inflammatory Properties

Novel 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles have been synthesized and tested for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Some derivatives have shown antibacterial activity comparable to commercial antibiotics, underscoring the potential of pyrazole derivatives in developing new antimicrobial agents (Kumar et al., 2005).

Future Directions

5-Amino-pyrazoles have proven to be a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, the future directions of “1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride” could potentially lie in these areas.

properties

IUPAC Name

1-(4-amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c1-6-7(9)4-10-11(6)5-8(2,3)12;;/h4,12H,5,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFAHNJZKZRPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)(C)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride

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